Thieno[3,2-b]pyridine-6-sulfonyl chloride
Overview
Description
Thieno[3,2-b]pyridine-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 and a molecular weight of 233.7 . It is available from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-b]pyridine core with a sulfonyl chloride functional group attached at the 6-position .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis Routes : Research into thienopyridines includes the development of synthetic routes for various derivatives, highlighting the aromatic character of these compounds and their potential for further chemical modification (Klemm, Johnson, & White, 1970). This foundational work underpins the potential methods for synthesizing and manipulating compounds like Thieno[3,2-b]pyridine-6-sulfonyl chloride.
Ionic Liquid and Catalyst Development : The synthesis of sulfonic acid functionalized pyridinium chloride as a novel Bronsted acidic ionic liquid showcases the versatility of pyridine derivatives in catalysis and material science. This compound has been used as an efficient, homogeneous, and reusable catalyst for various chemical reactions, indicating the broad applicability of sulfonyl chloride-functionalized compounds in facilitating chemical transformations (Khazaei et al., 2013).
Applications in Drug Development and Material Science
Antiproliferative Agents : The thieno[2,3-b]pyridines have been identified as a potent class of antiproliferatives, with modifications aimed at improving water solubility for clinical applications. This includes the development of formulations that significantly increase the potency against cancer cells, demonstrating the therapeutic potential of thienopyridine derivatives (Zafar et al., 2018).
Photovoltaic Studies : Research on acetylide-functionalized pyridinyl-based ligands, incorporating heteroaryl groups such as thieno[2,3-b]thiophen-2-yl, demonstrates the use of pyridine derivatives in the development of materials for dye-sensitized solar cells. This highlights the role of thienopyridine and related compounds in renewable energy technologies (Jayapal et al., 2018).
Future Directions
Thieno[3,2-b]pyridine derivatives, including Thieno[3,2-b]pyridine-6-sulfonyl chloride, hold immense potential in scientific research due to their diverse pharmacological and biological activities . Future research may focus on exploring their potential applications in various fields, including pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLRUJYGCUCEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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